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Executive Summary
AMG 172 is an antibody-drug conjugate (ADC) that was under development by Amgen for the

treatment of CD27L (CD70) expressing malignancies, with a primary focus on clear cell renal

cell carcinoma (ccRCC).[1][2] The development of AMG 172 was discontinued following a

Phase I clinical trial due to limited antitumor activity.[3] This guide provides a comprehensive

overview of the available preclinical data on AMG 172, including its mechanism of action, and

findings from in vitro, in vivo, pharmacokinetic, and toxicological studies.

Introduction to AMG 172
AMG 172 is a targeted chemotherapeutic agent composed of three key components:

A human IgG1 monoclonal antibody: This antibody is engineered to specifically target and

bind to CD27L (also known as CD70), a type II transmembrane protein belonging to the

tumor necrosis factor (TNF) family.[2] CD27L is overexpressed on various tumor cells,

including ccRCC, making it a promising target for directed therapy.

A non-cleavable linker: The antibody is connected to the cytotoxic payload via a stable 4-[N-

maleimidomethyl] cyclohexane-1-carboxylate linker.[2]
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A cytotoxic payload: The therapeutic agent is Maytansine DM1, a derivative of maytansine,

which is a potent microtubule inhibitor.[2]

The design of AMG 172 aims to selectively deliver the cytotoxic payload to tumor cells that

express CD27L, thereby minimizing systemic exposure and associated off-target toxicities.

Mechanism of Action
The antitumor activity of AMG 172 is initiated by the specific binding of its antibody component

to the CD27L receptor on the surface of cancer cells. This binding triggers the internalization of

the ADC-receptor complex. Once inside the cell, the complex is trafficked to lysosomes, where

the antibody is degraded, leading to the release of the DM1 payload. The liberated DM1 then

exerts its cytotoxic effect by binding to tubulin and disrupting microtubule assembly. This

interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and

subsequent induction of apoptosis (programmed cell death).[2]
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Mechanism of Action of AMG 172
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Caption: Mechanism of action of AMG 172.
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Preclinical Efficacy
In Vitro Studies
Specific in vitro cytotoxicity data, such as IC50 values for AMG 172 against various cancer cell

lines, are not publicly available. However, the mechanism of action of the DM1 payload is well-

established, and it is expected that AMG 172 would demonstrate potent cytotoxicity in CD27L-

positive cell lines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

Cell Culture: Culture CD27L-positive (e.g., 786-O) and CD27L-negative cancer cell lines in

appropriate media.

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Drug Treatment: Treat the cells with serial dilutions of AMG 172 and a non-targeting control

ADC for 72-96 hours.

Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-

Glo® Luminescent Cell Viability Assay.

Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value

using non-linear regression analysis.

In Vivo Studies
The antitumor activity of AMG 172 was evaluated in mouse xenograft models using human

clear cell renal cell carcinoma (ccRCC) subcutaneous tumors.[1][4]

Table 1: Summary of In Vivo Efficacy of AMG 172
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Parameter Finding Source

Animal Model

Mice with human ccRCC

subcutaneous tumor

xenografts (e.g., 786-O)

[1][4][5]

Estimated Effective Plasma

Concentration

2800 ng/mL for 90% tumor cell

killing
[5]

Representative Experimental Protocol: In Vivo Xenograft Study

Cell Implantation: Subcutaneously implant human ccRCC cells (e.g., 786-O) into the flank of

immunodeficient mice.

Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

Randomization and Dosing: Randomize mice into treatment groups and administer AMG

172, a vehicle control, and a non-targeting ADC control intravenously at various dose levels

and schedules.

Tumor Measurement: Measure tumor volume and body weight two to three times per week.

Endpoint: Euthanize mice when tumors reach a maximum size or at the end of the study

period.

Data Analysis: Analyze tumor growth inhibition, tumor regression, and survival data.
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In Vivo Xenograft Study Workflow
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Caption: Workflow for an in vivo xenograft study.
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Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic and toxicology studies of AMG 172 were conducted in rats and cynomolgus

monkeys.[1][4]

Pharmacokinetics
Table 2: Summary of Preclinical Pharmacokinetics of AMG 172

Parameter Finding Source

Animal Model Cynomolgus Monkey [1][4]

PK Model
Two-compartment open linear

model
[1][4]

Predicted Human Clearance
9.45 mL/hr (for a 70 kg

individual)
[1][4]

Representative Experimental Protocol: Preclinical Pharmacokinetic Study

Animal Dosing: Administer a single intravenous dose of AMG 172 to cynomolgus monkeys.

Blood Sampling: Collect blood samples at various time points post-dosing.

Plasma Analysis: Separate plasma and analyze the concentration of total antibody,

conjugated ADC, and free DM1 using validated bioanalytical methods (e.g., ELISA, LC-

MS/MS).

Pharmacokinetic Modeling: Use pharmacokinetic software to model the concentration-time

data and determine key parameters such as clearance, volume of distribution, and half-life.

Toxicology
Table 3: Summary of Preclinical Toxicology of AMG 172
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Parameter Finding Source

Animal Models Rat, Cynomolgus Monkey [1][4]

Key Toxicities

Anticipated to be consistent

with maytansinoid-based ADCs

(e.g., hematologic and hepatic)

[3]

STD10 in Rats Not publicly available [1][4]

HNSTD in Cynomolgus

Monkeys
Not publicly available [1][4]

Representative Experimental Protocol: Preclinical Toxicology Study

Dose Groups: Assign animals (rats and cynomolgus monkeys) to multiple dose groups,

including a vehicle control and recovery groups.

Dosing Regimen: Administer AMG 172 intravenously on a repeated schedule (e.g., weekly

for 4 weeks).

Monitoring: Conduct daily clinical observations, and regular measurements of body weight,

food consumption, hematology, clinical chemistry, and coagulation parameters.

Necropsy and Histopathology: At the end of the study (and recovery period), perform a full

necropsy and histopathological examination of all major organs.

NOAEL Determination: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion
The preclinical data for AMG 172 suggested a targeted mechanism of action with expected

antitumor activity in CD27L-expressing tumors. The pharmacokinetic profile was characterized

in non-human primates, and toxicology studies were conducted to support the first-in-human

clinical trial. Despite the promising preclinical rationale, the clinical development of AMG 172

was halted due to limited efficacy observed in the Phase I study. This underscores the

challenges in translating preclinical findings into clinical success for antibody-drug conjugates.
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The information presented in this guide, based on publicly available data, provides a valuable

case study for researchers and professionals in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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